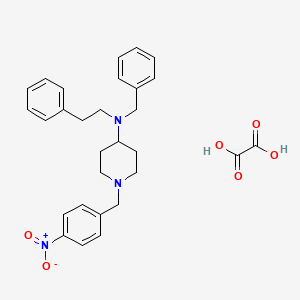![molecular formula C12H5F2N5O2 B3970443 7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B3970443.png)
7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide
Vue d'ensemble
Description
7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide, commonly known as DFB, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. DFB is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of various physiological processes. In
Mécanisme D'action
DFB exerts its pharmacological effects by inhibiting the enzyme 7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide, which is responsible for the production of cyclic guanosine monophosphate (cGMP). cGMP is a crucial signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By inhibiting this compound, DFB reduces the production of cGMP, leading to the desired pharmacological effects.
Biochemical and Physiological Effects:
DFB has been shown to exhibit potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). DFB has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, DFB has been shown to improve erectile function by enhancing the relaxation of smooth muscle cells in the corpus cavernosum.
Avantages Et Limitations Des Expériences En Laboratoire
DFB is a potent and selective inhibitor of 7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide, making it an ideal tool for studying the role of cGMP signaling in various physiological processes. DFB has also been shown to exhibit good pharmacokinetic properties, making it suitable for in vivo studies. However, DFB is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Orientations Futures
There are several areas of research that could benefit from further investigation of DFB. One potential area of research is the development of novel therapies for cardiovascular diseases, such as hypertension and pulmonary hypertension. Another area of research is the development of new treatments for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to establish the long-term safety and efficacy of DFB.
Applications De Recherche Scientifique
DFB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects. DFB has also been investigated as a potential treatment for cardiovascular diseases, such as hypertension and pulmonary hypertension. In addition, DFB has been studied for its potential use in the treatment of erectile dysfunction.
Propriétés
IUPAC Name |
7-(2,4-difluorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F2N5O2/c13-6-1-3-9(7(14)5-6)18-15-12-10(19(18)20)4-2-8-11(12)17-21-16-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDQWPOREBKAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2N=C3C(=[N+]2[O-])C=CC4=NON=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3970392.png)

![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3970406.png)
![ethyl 2-phenyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B3970412.png)
![N-[4-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B3970417.png)
![2-[4-(4-benzylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B3970419.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl formate](/img/structure/B3970423.png)
![2-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3970431.png)
